Scientific Field: Material Science
Summary of the Application: The compound is used in the synthesis of polydithienylpyrroles, which are used as anodic materials in electrochromic devices.
Methods of Application or Experimental Procedures: Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically.
Results or Outcomes: The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states. The highest η of the PTTPP electrode is 379.64 cm^2 C^−1 at 1050 nm.
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with the molecular formula CHClFNO. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. It appears as a solid and is primarily used in research settings. The compound is known for its high purity, typically around 97%, and is stored under inert atmosphere conditions at room temperature to maintain stability .
The chemical reactivity of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride can be explored through various types of reactions, including:
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride typically involves several steps:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product.
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride has several potential applications, particularly in:
Interaction studies involving 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride are crucial for understanding its biological implications. Such studies may include:
Several compounds share structural similarities with 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(4-Trifluoromethylphenyl)azetidine hydrochloride | Contains a trifluoromethyl group instead | May exhibit different biological activities |
4-(Trifluoromethoxy)aniline | Aniline derivative with trifluoromethoxy group | Primarily studied for its role in dye synthesis |
2-Azetidinone | Contains an azetidinone structure | Focused on medicinal chemistry applications |
The uniqueness of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride lies in its specific combination of a trifluoromethoxy group and an azetidine structure, which may confer distinct properties compared to other similar compounds.